![molecular formula C14H10ClN3O4S B1662986 bim5078 CAS No. 337506-43-1](/img/structure/B1662986.png)
bim5078
描述
bim5078 is a chemical compound with the molecular formula C14H10ClN3O4S It is known for its unique structural properties, which include a benzimidazole core substituted with a 2-chloro-5-nitrophenylsulfonyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bim5078 typically involves the following steps:
Nitration: The starting material, 2-chlorobenzenesulfonyl chloride, undergoes nitration to introduce the nitro group at the 5-position.
Cyclization: The nitrated intermediate is then subjected to cyclization with o-phenylenediamine to form the benzimidazole core.
Methylation: Finally, the benzimidazole core is methylated at the 2-position using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
bim5078 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzimidazole core can be oxidized to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 1-(2-Amino-5-nitrophenyl)sulfonyl-2-methylbenzimidazole.
Substitution: 1-(2-Substituted-5-nitrophenyl)sulfonyl-2-methylbenzimidazole.
Oxidation: Various oxidized derivatives of the benzimidazole core.
科学研究应用
Key Findings:
- Binding Affinity: BIM5078 binds to HNF4α with a dissociation constant of approximately 11.9 nM, indicating strong affinity .
- Repression of Insulin Expression: The compound demonstrated an IC50 value of 930 nM for inhibiting insulin expression in T6PNE cells, highlighting its effectiveness in modulating insulin gene activity .
Applications in Diabetes Research
This compound's ability to repress insulin promoter activity positions it as a valuable tool for studying diabetes mechanisms and potential therapies. It provides insights into the regulatory pathways governing insulin production and secretion.
Case Studies:
- High-Throughput Screening: In a study conducted at the University of California, San Diego, this compound was identified through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter . This screening utilized an engineered cell line (T6PNE) that responds to insulin transactivators.
- Gene Expression Analysis: Subsequent analyses revealed that treatment with this compound resulted in significant repression of several known HNF4α target genes, supporting its role as an HNF4α antagonist . This finding is critical for understanding how to manipulate insulin production in diabetic conditions.
Potential in Cancer Therapeutics
This compound has also shown promise in cancer research, particularly regarding its cytotoxic effects on transformed cells. The compound's selective action against cancer cell lines suggests potential applications in oncology.
Key Observations:
- Cytotoxicity: Studies indicate that this compound exhibits selective cytotoxicity towards hepatocellular carcinoma cells both in vitro and in vivo . This effect is attributed to its ability to inhibit HNF4α, which is implicated in various cancer pathways.
- Mechanistic Insights: The compound disrupts critical transcription factor interactions necessary for cancer cell survival, such as the binding of E47 and PDX-1 to the insulin promoter .
Summary Table of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Diabetes Research | HNF4α Antagonism | Represses insulin promoter activity |
Cancer Therapeutics | Cytotoxicity in Cancer Cells | Selectively induces apoptosis in hepatocellular carcinoma |
Gene Regulation Studies | Modulation of Target Genes | Affects expression profiles similar to genetic deletions |
作用机制
The mechanism of action of bim5078 involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-ethylbenzimidazole
- 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-phenylbenzimidazole
- 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzothiazole
Uniqueness
bim5078 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, nitro group, and sulfonyl group on the benzimidazole core makes it a versatile compound for various applications.
生物活性
BIM5078, chemically known as 1-(2′-chloro-5′-nitrobenzenesulfonyl)-2-methylbenzimidazole, is a small molecule identified as a potent antagonist of the hepatocyte nuclear factor 4 alpha (HNF4α). This compound has garnered attention due to its biological activity related to insulin regulation and potential therapeutic applications in cancer and metabolic disorders.
This compound functions primarily by binding to the ligand-binding domain (LBD) of HNF4α, leading to a repression of target gene expression associated with insulin production. Research indicates that this compound inhibits the activity of the insulin promoter indirectly by disrupting the binding of critical transcription factors such as PDX-1 and E47 to their respective motifs on the promoter .
Key Findings:
- Insulin Repression : this compound was shown to significantly decrease insulin promoter activity in various cell lines, including MIN6 and HepG2, which are known for their high HNF4α expression .
- Gene Expression Profiling : Global gene expression analysis revealed that 36% of genes affected by this compound treatment were similar to those altered by genetic deletion of HNF4α, indicating a strong pharmacological antagonism .
Cytotoxicity in Cancer Cells
This compound has demonstrated selective cytotoxic effects on transformed cells, particularly hepatocellular carcinoma (HCC) cells. In vitro studies show that treatment with this compound leads to reduced cell viability and increased apoptosis in HCC cell lines such as SK-Hep-1 and Hep3B .
Comparative Effects:
Treatment | Effect on Cell Viability | Mechanism |
---|---|---|
This compound | Decreased | HNF4α antagonism leading to apoptosis |
Conjugated Linoleic Acid (CLA) | Increased | Upregulation of HNF4α-related genes |
This table highlights the contrasting effects of this compound compared to CLA, which enhances HNF4α activity and promotes cell viability in cancerous cells .
Study 1: High-Throughput Screening for Insulin Modulators
In a study aimed at discovering novel insulin promoter modulators, this compound was identified through high-throughput screening. It exhibited dose-dependent inhibition of insulin expression, confirming its role as an effective HNF4α antagonist . The study demonstrated that this compound could serve as a valuable tool for investigating diabetes-related metabolic processes.
Study 2: Effects on Hepatocellular Carcinoma
Research involving HCC cell lines treated with this compound showed significant alterations in gene expression related to epithelial-mesenchymal transition (EMT). Treatment resulted in decreased proliferation and migration capabilities of cancer cells, suggesting potential therapeutic applications for HCC management .
Structural Similarity and Therapeutic Potential
This compound shares structural similarities with FK614, a known PPARγ agonist previously explored for type II diabetes therapy. This similarity suggests that this compound may also influence metabolic pathways regulated by PPARγ .
Summary of Biological Activities
- HNF4α Antagonism : Directly inhibits HNF4α target genes.
- Cytotoxicity : Selectively induces apoptosis in cancer cells.
- Metabolic Regulation : Modulates insulin signaling pathways.
属性
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVMRPVZILBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010183 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337506-43-1 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 337506-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。